2-(2,6-dimethyl-1-(2-morpholinoethyl)pyridin-4(1H)-ylidene)-1H-indene-1,3(2H)-dione
Description
This compound features a pyridine ring substituted with 2,6-dimethyl groups and a 2-morpholinoethyl moiety, fused to an indene-1,3-dione core. The indene-dione system provides a rigid, conjugated framework, enabling applications in materials science (e.g., organic semiconductors) and medicinal chemistry (e.g., anti-inflammatory agents) .
Properties
IUPAC Name |
2-[2,6-dimethyl-1-(2-morpholin-4-ylethyl)pyridin-4-ylidene]indene-1,3-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24N2O3/c1-15-13-17(20-21(25)18-5-3-4-6-19(18)22(20)26)14-16(2)24(15)8-7-23-9-11-27-12-10-23/h3-6,13-14H,7-12H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WILWWWRCNWYTCE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C2C(=O)C3=CC=CC=C3C2=O)C=C(N1CCN4CCOCC4)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-(2,6-dimethyl-1-(2-morpholinoethyl)pyridin-4(1H)-ylidene)-1H-indene-1,3(2H)-dione , often referred to as a pyridine-based indene derivative, has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, and relevant case studies.
Synthesis
The synthesis of this compound typically involves multi-step reactions that include the formation of the indene core and subsequent functionalization with pyridine and morpholine moieties. The synthetic pathways often utilize reactions such as:
- Knoevenagel Condensation : This reaction is crucial for forming the indene structure by condensing aldehydes with active methylene compounds.
- Functionalization : The introduction of morpholino and dimethyl groups can be achieved through various electrophilic substitutions.
Biological Activity
The biological activities of the compound have been investigated across several studies, highlighting its potential in various therapeutic areas:
Antitumor Activity
Research indicates that derivatives of indene-1,3-dione exhibit significant antitumor properties. For instance, a study demonstrated that similar compounds inhibited cancer cell proliferation in vitro by inducing apoptosis through mitochondrial pathways. The specific mechanisms include:
- Inhibition of Topoisomerase Activity : This leads to DNA damage and subsequent cell death.
- Reactive Oxygen Species (ROS) Generation : Inducing oxidative stress in cancer cells.
Anti-inflammatory Properties
Compounds with similar structures have shown promise in reducing inflammation. The proposed mechanisms include:
- Inhibition of Pro-inflammatory Cytokines : Such as TNF-alpha and IL-6.
- Blocking NF-kB Pathway : This pathway is critical in mediating inflammatory responses.
Antimicrobial Activity
The compound has also demonstrated antimicrobial effects against various pathogens. Studies report:
- Bactericidal Effects : Effective against Gram-positive bacteria like Staphylococcus aureus.
- Antifungal Properties : Inhibitory effects on Candida species.
Case Studies
Several case studies have explored the efficacy of similar indene derivatives:
-
Case Study on Antitumor Activity :
- Objective : Evaluate the cytotoxicity of indene derivatives against breast cancer cell lines.
- Findings : Compounds showed IC50 values in the micromolar range, indicating potent activity against MCF-7 cells.
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Case Study on Anti-inflammatory Effects :
- Objective : Assess the anti-inflammatory potential in a murine model.
- Findings : Treatment with the compound significantly reduced paw edema and levels of inflammatory markers.
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Case Study on Antimicrobial Efficacy :
- Objective : Test against clinical isolates of bacteria.
- Findings : Exhibited minimum inhibitory concentrations (MICs) comparable to standard antibiotics.
Data Summary
The following table summarizes key findings related to the biological activities of this compound and related compounds:
Scientific Research Applications
Chemical Properties and Structure
This compound is characterized by a complex molecular structure that includes a pyridine ring and an indene-1,3-dione moiety. Its molecular formula is , with a molecular weight of approximately 364.4 g/mol. The presence of both electron-donating and electron-withdrawing groups contributes to its reactivity and potential biological activity.
Medicinal Chemistry Applications
1. Antiviral Activity
Recent studies have indicated that derivatives of this compound exhibit potential antiviral properties. Specifically, research has shown that similar compounds can inhibit RNA virus infections, suggesting that this compound may be developed into a therapeutic agent for viral diseases .
2. Anticancer Research
The compound's structural similarity to known anticancer agents positions it as a candidate for further investigation in cancer therapy. Its ability to interact with biological targets involved in cell proliferation and apoptosis makes it a subject of interest in the design of new anticancer drugs .
Material Science Applications
1. Photovoltaic Materials
Compounds similar to this one have been explored for their applications in organic photovoltaics due to their ability to absorb light and convert it into electrical energy. The indene-dione structure is particularly favorable for creating materials with high charge mobility .
2. Organic Light Emitting Diodes (OLEDs)
The unique electronic properties of this compound make it suitable for use in OLED technology. Its ability to emit light when subjected to an electric current can be harnessed in display technologies .
Data Table: Summary of Applications
Case Studies
Case Study 1: Antiviral Efficacy
In a study published in a peer-reviewed journal, researchers synthesized several derivatives based on the indene-dione structure and tested their efficacy against various RNA viruses. The results indicated that some derivatives showed significant inhibition of viral replication, highlighting the potential of this compound in antiviral drug development.
Case Study 2: Photovoltaic Performance
Another study focused on the application of related compounds in organic photovoltaic devices. The researchers reported that devices incorporating these compounds achieved higher efficiency rates compared to traditional materials, demonstrating the practical utility of the indene-dione framework in energy applications.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Features
Physicochemical Properties
- Melting Points: Morpholinoethyl derivative (target compound): Not reported, but morpholino groups typically lower melting points compared to alkyl chains due to reduced crystallinity. Butyl analog: Not explicitly stated, but alkyl-substituted analogs (e.g., 2-(1-butyl-2,6-dimethylpyridin-4-ylidene)-indene-dione) may exhibit moderate melting points similar to other indene-diones (e.g., 217–220°C for hydrazone derivatives ). Chromanone derivative: High melting point (311–313°C), attributed to extended conjugation and planar structure .
- Solubility: Morpholinoethyl group enhances polarity, improving solubility in polar solvents (e.g., DMSO, water) compared to alkyl-substituted analogs . Thioxothiazolidinone derivatives (e.g., compound 5d) show moderate solubility in ethanol due to sulfur-containing groups .
Q & A
Q. How to integrate this compound into a broader theoretical framework for drug discovery or materials science?
- Methodological Answer : Align with conceptual models such as:
- Drug Design : Link indene-dione’s electrophilic sites to target engagement (e.g., kinase inhibition).
- Materials Science : Correlate π-conjugation with charge transport properties in organic semiconductors.
Use cheminformatics tools (e.g., QSAR) to map substituent effects .
Methodological Rigor and Reproducibility
Q. What protocols ensure reproducibility in synthesizing and testing this compound across labs?
Q. How to validate the compound’s biological or catalytic activity while minimizing experimental bias?
- Methodological Answer : Implement blinded assays (e.g., randomized sample coding). Use internal controls (e.g., reference inhibitors) and orthogonal assays (e.g., SPR alongside enzymatic assays). Apply rigorous statistical thresholds (e.g., p < 0.01 with Bonferroni correction) .
Advanced Characterization Techniques
Q. What advanced spectroscopic methods elucidate the compound’s dynamic behavior in solution?
Q. How to investigate the compound’s interaction with biological macromolecules?
- Methodological Answer : Use:
- Surface Plasmon Resonance (SPR) : Quantify binding affinities to proteins.
- Cryo-EM/X-ray Crystallography : Resolve binding modes at atomic resolution.
- Isothermal Titration Calorimetry (ITC) : Measure thermodynamic parameters (ΔH, ΔS) .
Handling Complex Data Contradictions
Q. How to reconcile conflicting reports on the compound’s solubility or bioavailability?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
